2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide
Description
2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a 2-bromo-substituted benzyl group and an isopropyl amine moiety. Its molecular formula is C₁₂H₁₆BrN₂O, with a molecular weight of 299.18 g/mol. Notably, this compound is listed as discontinued by suppliers, which may reflect challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFLAHFWMIXQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-bromo-benzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 2-bromo-benzylamine is reacted with acetic anhydride to form an intermediate compound.
Addition of isopropylamine: The intermediate is then reacted with isopropylamine under controlled temperature and pH conditions to yield 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aromatic Bromine
The ortho-bromine on the benzyl ring may undergo substitution under specific conditions. While direct data for this compound is limited, analogous reactions in brominated acetamides suggest plausible pathways:
Ammonolysis
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Reagents/Conditions : Gaseous or methanolic ammonia under pressure (3–8 kg) at 70–77°C .
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Mechanism : Bromine is replaced by an amine group via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing acetamide group activating the ring.
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Product : 2-Amino-N-(2-amino-benzyl)-N-isopropyl-acetamide (hypothetical).
Azide Substitution
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Reagents/Conditions : Sodium azide (NaN₃) in DMF at 50–70°C .
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Mechanism : Bromine is displaced by an azide group, forming an intermediate aryl azide.
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Product : 2-Amino-N-(2-azido-benzyl)-N-isopropyl-acetamide.
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Further Reaction : Hydrogenation (H₂/Pd-C) converts the azide to an amine .
Acylation of the Amino Group
The primary amino group at the 2-position can undergo acylation:
Acetylation
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Reagents/Conditions : Acetic anhydride in tetrahydrofuran (THF) with pyridine as a base .
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Product : 2-Acetamido-N-(2-bromo-benzyl)-N-isopropyl-acetamide.
Cross-Coupling Reactions
The bromine atom may participate in transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
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Reagents/Conditions : Aryl boronic acid, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃), and solvent (dioxane/H₂O) [General methodology].
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Product : Biaryl derivative with substituents introduced at the ortho position.
Hydrogenation and Reduction
While direct reduction of bromine is atypical, intermediates like azides can be reduced:
Azide to Amine Reduction
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Reagents/Conditions : H₂ gas with Pd/C catalyst in ethyl acetate .
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Product : 2-Amino-N-(2-amino-benzyl)-N-isopropyl-acetamide.
Tables of Key Reaction Pathways
Table 1: Reported Reactions of Brominated Acetamide Analogues
Table 2: Physicochemical Properties Influencing Reactivity
| Property | Value/Description | Reference |
|---|---|---|
| Estimated pKa (NH₂) | ~8–10 (based on acetamide derivatives) | |
| Solubility | Polar aprotic solvents (DMF, THF) | |
| Stability | Sensitive to strong acids/bases, oxidation |
Scientific Research Applications
Chemistry
2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions allow for the development of new compounds with tailored properties for specific applications.
Biology
The compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties : In vitro studies have shown significant antimicrobial activity against various bacterial strains. For example:
| Microorganism | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | Ciprofloxacin | 2.0 |
| Escherichia coli | 8.0 | Ampicillin | 4.0 |
These results suggest that the compound could be developed as a new antimicrobial agent.
- Anticancer Activity : The compound has demonstrated cytotoxic effects in several cancer cell lines:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 12.5 | Breast Cancer |
| NCI-H460 | 42.3 | Lung Cancer |
| SF-268 | 3.79 | Glioblastoma |
These findings indicate promising anticancer activity, particularly against breast and lung cancer models.
Medicine
In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing novel therapeutic agents targeting various diseases.
Case Studies
A recent study highlighted the superior activity of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide compared to other structurally similar compounds in terms of antimicrobial and anticancer properties. The study emphasized the significance of the bromine atom and isopropyl group in enhancing biological activity and selectivity towards cancer cells.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzyl Group
Compound A : 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide
- Molecular Formula : C₁₂H₁₆ClFN₂O
- Molecular Weight : 258.72 g/mol
- Key Differences :
Compound B : 2-Amino-N-[(2-bromophenyl)methyl]-N-cyclopropylacetamide
- Molecular Formula : C₁₂H₁₅BrN₂O
- Molecular Weight : 283.17 g/mol
- Key Differences: Replacement of the isopropyl group with a cyclopropyl moiety.
Backbone Modifications
Compound C : 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide
- Molecular Formula: C₁₂H₁₄BrNO₂
- Molecular Weight : 284.15 g/mol
- Key Differences: Substitution of the benzylamine group with a phenoxy-acetamide backbone. The ether linkage (phenoxy) may alter solubility and pharmacokinetic properties compared to the benzylamine analogs .
Functional Analog: 2-Amino-N-(arylsulfinyl)-acetamide
- Representative Patent Compound: Inhibitors of bacterial aminoacyl-tRNA synthetase (e.g., LeuRS)
- Key Differences :
Comparative Data Table
Research Implications and Hypotheses
Steric and Conformational Effects : The cyclopropyl group in Compound B introduces rigidity, which could optimize binding to hydrophobic enzyme pockets compared to the isopropyl group .
Backbone Flexibility: The phenoxy linkage in Compound C may reduce metabolic degradation compared to benzylamine-based structures, though this requires experimental validation .
Biological Activity
2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide can be represented as follows:
- Molecular Formula : C11H14BrN3O
- Molecular Weight : 284.15 g/mol
This compound features a bromobenzyl group and an isopropyl group that may influence its pharmacological properties.
The biological activity of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Binding : The compound can inhibit or activate specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Receptor Interaction : It may bind to cellular receptors, modulating signal transduction pathways that are crucial for cellular responses.
- Gene Expression Modulation : The compound has been shown to influence gene expression and protein synthesis through interactions with transcription factors.
Antimicrobial Properties
Research indicates that 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 4.0 | Ciprofloxacin | 2.0 |
| Escherichia coli | 8.0 | Ampicillin | 4.0 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects in the following assays:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 12.5 | Breast Cancer |
| NCI-H460 | 42.3 | Lung Cancer |
| SF-268 | 3.79 | Glioblastoma |
These findings indicate that the compound has promising anticancer activity, particularly in breast and lung cancer models .
Case Studies
In a recent study investigating the effects of various derivatives of acetamides, 2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide was highlighted for its superior activity compared to other structurally similar compounds. The study emphasized the importance of the bromine atom and the isopropyl group in enhancing biological activity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
